Cas no 1807003-79-7 (3-Bromo-4-chloro-2-iodopyridine)
3-Bromo-4-chloro-2-iodopyridine Chemical and Physical Properties
Names and Identifiers
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- ClC1=C(C(=NC=C1)I)Br
- 3-Bromo-4-chloro-2-iodopyridine
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- Inchi: 1S/C5H2BrClIN/c6-4-3(7)1-2-9-5(4)8/h1-2H
- InChI Key: KGOFFVWUYPUFGC-UHFFFAOYSA-N
- SMILES: IC1C(=C(C=CN=1)Cl)Br
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 9
- Rotatable Bond Count: 0
- Complexity: 103
- XLogP3: 2.9
- Topological Polar Surface Area: 12.9
3-Bromo-4-chloro-2-iodopyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029014145-250mg |
3-Bromo-4-chloro-2-iodopyridine |
1807003-79-7 | 95% | 250mg |
$1,068.20 | 2022-03-31 | |
| Alichem | A029014145-1g |
3-Bromo-4-chloro-2-iodopyridine |
1807003-79-7 | 95% | 1g |
$2,750.25 | 2022-03-31 |
3-Bromo-4-chloro-2-iodopyridine Related Literature
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
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M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
Additional information on 3-Bromo-4-chloro-2-iodopyridine
Professional Introduction to 3-Bromo-4-chloro-2-iodopyridine (CAS No. 1807003-79-7)
3-Bromo-4-chloro-2-iodopyridine, with the chemical formula C₅H₂BrClIN₂, is a highly versatile heterocyclic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound belongs to the pyridine family, characterized by a nitrogen-containing aromatic ring, and its unique substitution pattern makes it a valuable intermediate in synthetic chemistry. The presence of bromo, chloro, and iodine substituents on the pyridine ring endows it with distinct reactivity, enabling a wide range of chemical transformations that are crucial for developing novel molecular architectures.
The CAS No. 1807003-79-7 identifier is a unique numerical code assigned to this specific chemical substance, ensuring precise identification and classification in scientific literature and industrial applications. This compound has emerged as a critical building block in the synthesis of various biologically active molecules, particularly in the development of small-molecule inhibitors targeting therapeutic pathways. Its structural features allow for selective functionalization at multiple positions, making it an attractive candidate for medicinal chemists seeking to optimize drug-like properties such as solubility, bioavailability, and metabolic stability.
In recent years, 3-Bromo-4-chloro-2-iodopyridine has been extensively explored in the synthesis of kinase inhibitors, which play a pivotal role in treating cancers and inflammatory diseases. The halogenated pyridine core serves as an excellent scaffold for designing molecules that can modulate enzyme activity by binding to specific ATP-binding pockets. For instance, studies have demonstrated its utility in generating potent inhibitors of tyrosine kinases, which are overexpressed in many malignancies. The ability to introduce diverse substituents at the bromo and chloro positions allows for fine-tuning of binding interactions with target proteins, thereby enhancing selectivity and reducing off-target effects.
Moreover, this compound has found applications in the development of antiviral agents. The pyridine ring’s electron-deficient nature, influenced by the electron-withdrawing halogen substituents, facilitates interactions with viral proteases and polymerases. Researchers have leveraged the reactivity of 3-Bromo-4-chloro-2-iodopyridine to construct analogs that inhibit replication cycles of RNA viruses by disrupting critical enzymatic steps. The structural diversity derived from this scaffold has led to the discovery of lead compounds with promising antiviral activity, underscoring its importance in drug discovery efforts.
The agrochemical sector has also benefited from the versatility of CAS No. 1807003-79-7. Pyridine derivatives are well-known for their role in developing pesticides and herbicides due to their ability to interact with biological targets in pests and weeds. The halogenated pyridines exhibit herbicidal properties by inhibiting essential plant enzymes involved in growth regulation. By modifying the substitution pattern on the pyridine ring, chemists can tailor the activity spectrum of these compounds to target specific weed species while minimizing harm to crops. This approach aligns with the growing demand for environmentally sustainable agricultural practices.
In synthetic organic chemistry, 3-Bromo-4-chloro-2-iodopyridine serves as a key intermediate for constructing more complex heterocyclic systems. Its halogen atoms make it susceptible to cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, which are fundamental tools for forming carbon-carbon bonds under mild conditions. These reactions enable the introduction of aryl, vinyl, or alkyl groups at predefined positions on the pyridine ring, expanding its utility in generating diverse molecular libraries for high-throughput screening.
The pharmaceutical industry has increasingly relied on halogenated pyridines like this one due to their broad applicability across multiple therapeutic areas. For example, researchers have utilized CAS No. 1807003-79-7 in designing molecules targeting central nervous system (CNS) disorders by exploiting its ability to cross the blood-brain barrier efficiently. The structural motifs present in this compound have been incorporated into candidates that modulate neurotransmitter receptors or ion channels implicated in neurological conditions such as epilepsy and depression.
The synthetic methodologies involving 3-Bromo-4-chloro-2-iodopyridine continue to evolve with advancements in catalytic systems and green chemistry principles. Recent studies have highlighted the use of transition-metal catalysts that enhance reaction efficiencies while reducing waste generation. These innovations not only improve scalability but also align with regulatory pressures favoring sustainable manufacturing processes. The adaptability of this compound in various synthetic protocols underscores its enduring relevance as a chemical building block.
In conclusion, 3-Bromo-4-chloro-2-iodopyridine (CAS No. 1807003-79-7) represents a cornerstone molecule in modern medicinal and agrochemical research due to its structural versatility and functional reactivity. Its role as a precursor for biologically active compounds spans diverse therapeutic domains, from oncology to antiviral therapy and crop protection. As scientific understanding progresses and new synthetic techniques emerge, this compound will undoubtedly remain integral to innovation across multiple scientific disciplines.
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